11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
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Overview
Description
11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C13H8N2O3 and a molecular weight of 240.21 g/mol . This compound is characterized by a fused ring system consisting of a pyridine ring and a quinazoline ring, with a carboxylic acid group at the 6-position and a keto group at the 11-position. It is primarily used in proteomics research applications .
Chemical Reactions Analysis
11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Scientific Research Applications
11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions. Detailed studies on the exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid can be compared with similar compounds such as:
2-Methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid: This compound has a methyl group at the 2-position, which may affect its chemical reactivity and biological activity.
2-Methoxy-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide: This compound has a methoxy group and a carboxamide group, which can influence its properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both a keto and a carboxylic acid group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
11-oxopyrido[2,1-b]quinazoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-1-2-6-10(8)14-11-9(13(17)18)5-3-7-15(11)12/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCIRAGSNQDBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=CC=C(C3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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